
1,3,6,8-Tetrachloropyrene
Descripción general
Descripción
1,3,6,8-Tetrachloropyrene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a highly toxic and mutagenic pollutant that is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco .
Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrachloropyrene is represented by the linear formula C16H6Cl4. It has a molecular weight of 340.038 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,6,8-Tetrachloropyrene include a molecular weight of 340.038 . Other specific properties like boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Photophysical Properties and Electronic Applications
Photoemission Studies : 1,3,6,8-Tetrachloropyrene (TClP) has been studied for its photoemission properties. Its photoelectron energy distribution curves (EDCs) and spectral dependences of quantum yields have been measured, indicating its potential in electronic applications (Hino, Hirooka, & Inokuchi, 1975).
Electroluminescent Organic Semiconductors : Derivatives of 1,3,6,8-tetrachloropyrene have been used in the creation of electroluminescent organic semiconductors. These materials are crucial in the development of organic light-emitting diodes (OLEDs), offering blue and green emission with promising device performance (Salunke et al., 2016).
Solution-Processable Materials : Tetrasubstituted derivatives of 1,3,6,8-tetrachloropyrene have shown promising results as solution-processable materials in organic electronics, particularly in OLEDs. These materials demonstrate efficient blue emission, which is critical for OLED applications (Sonar et al., 2010).
Chemical Properties and Interaction Studies
Photophysical Characterization : Studies on new derivatives of 1,3,6,8-tetrachloropyrene, such as tetraethynylpyrene, have been conducted. These studies focus on absorption and emission spectra, solvent sensitivity, and fluorescence anisotropy, which are important for understanding the chemical properties and potential applications of these compounds (Shyamala, Sankararaman, & Mishra, 2006).
Cyclometalated Ruthenium Complexes : 1,3,6,8-tetrachloropyrene has been utilized in the synthesis of cyclometalated bisruthenium complexes. These studies highlight the electronic coupling between metal centers, which is crucial for understanding the electrochemical and spectroscopic properties of these complexes (Yao et al., 2010).
Field-Dependent Switching in Liquid Crystals : The switching behavior of derivatives of 1,3,6,8-tetrachloropyrene in a columnar phase near room temperature has been investigated. This research is significant for understanding the electric polarization and switching dynamics in liquid crystals (Bock & Helfrich, 1995).
Miscellaneous Applications
Geothermal Reservoir Tracers : Polyaromatic compounds like 1,3,6,8-pyrene tetrasulfonate, a derivative of 1,3,6,8-tetrachloropyrene, have been tested as tracers in geothermal reservoirs. Their stability under simulated hydrothermal conditions makes them suitable for such applications (Rose, Benoit, & Kilbourn, 2001).
Covalent Organic Frameworks : The synthesis and properties of covalent organic frameworks incorporating 1,3,6,8-tetrachloropyrene derivatives have been explored. These frameworks exhibit high luminescence and stability, making them suitable for chemosensing applications (Dalapati et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,6,8-tetrachloropyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMEDCCXYQFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230838 | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachloropyrene | |
CAS RN |
81-29-8 | |
| Record name | 1,3,6,8-Tetrachloropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,8-Tetrachloropyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrene, 1,3,6,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-tetrachloropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



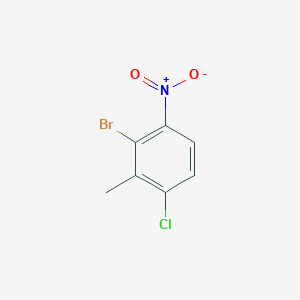
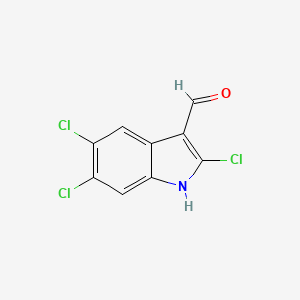

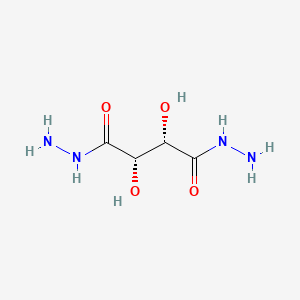
![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)
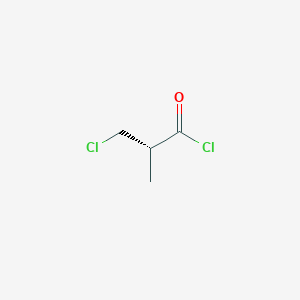
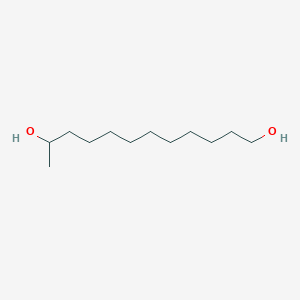

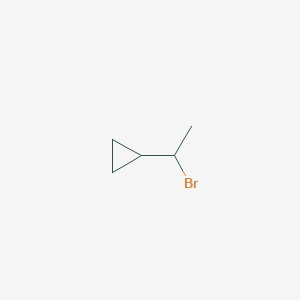



![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)
